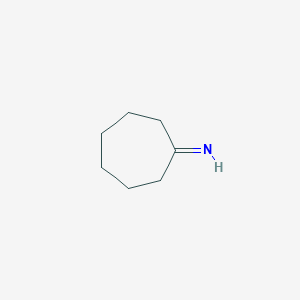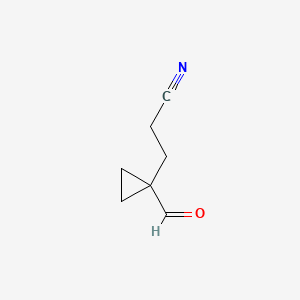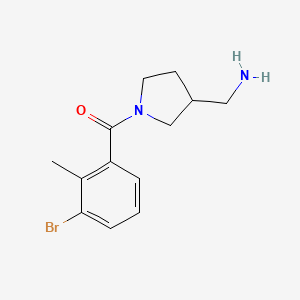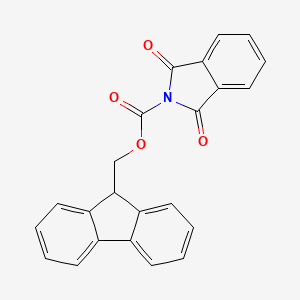
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining an isoxazole ring with a tetrahydrothiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be further refined to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A simpler analog with similar reactivity but lacking the tetrahydrothiophene moiety.
3-Methylisoxazole-5-carboxylic acid: Another related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combined isoxazole and tetrahydrothiophene structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications compared to simpler analogs.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-6-4-7(12-16-6)8(13)11-10(9(14)15)2-3-17-5-10/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
FERGXMFMLZXLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2(CCSC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)






![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)


